Glycylleucine

Descripción general

Descripción

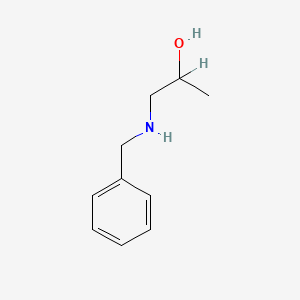

Glycylleucine is a dipeptide composed of glycine and L-leucine joined by a peptide linkage . It has a role as a metabolite and is functionally related to glycine and L-leucine .

Synthesis Analysis

Glycine synthesis from one-carbon compounds and ammonia is catalyzed by the glycine cleavage system in vitro . The ratio of glycine cleavage system component proteins has a direct influence on the rate of glycine synthesis .Molecular Structure Analysis

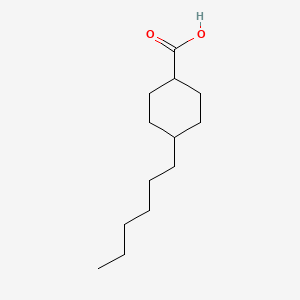

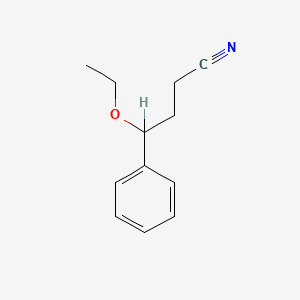

The molecular formula of Glycylleucine is C8H16N2O3 . Its molecular weight is 188.22 g/mol . The IUPAC name is 2-[(2-aminoacetyl)amino]-4-methylpentanoic acid .Chemical Reactions Analysis

Glycylleucine undergoes degradation in subcritical water . Ring formation occurs during this process, and cyclo-(glycyl-L-leucine) is one of the final products .Physical And Chemical Properties Analysis

Glycylleucine has a molecular weight of 188.22 g/mol, a XLogP3-AA of -2.3, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Volumetric and Solvation Properties

Glycyl-DL-leucine has been studied for its volumetric and solvation properties in aqueous acetate solutions . The densities of glycyl-glycine (diglycine) and glycyl-l-leucine, in water and in aqueous sodium acetate, potassium acetate, magnesium acetate and calcium acetate solutions, were measured at 298.15 K . The results indicate that the peptide interactions are stronger with MgA/CaA than NaA/KA .

Peptide Antibodies Creation

Peptides like Glycyl-DL-leucine allow the creation of peptide antibodies in animals without the need to purify the protein of interest . This is a significant application in molecular biology .

Mass Spectrometry

Glycyl-DL-leucine has become instrumental in mass spectrometry, allowing the identification of proteins of interest based on peptide masses and sequence .

Protein Structure and Function Study

Synthetic peptides like Glycyl-DL-leucine can be used as probes to see where protein–peptide interactions occur .

Clinical Research

Inhibitory peptides are used in clinical research to examine the effects of peptides on the inhibition of cancer proteins and other diseases .

Complex Formation with Copper (II)

Binary and ternary complex formation equilibria of copper (II) with glycyl-dl-leucine and amino acids or their esters were investigated potentiometrically . The kinetics of base hydrolysis of amino acid esters in their ternary complexes were monitored using the pH-stat method .

Mecanismo De Acción

Target of Action

Glycyl-DL-leucine, also known as 2-(2-aminoacetamido)-4-methylpentanoic acid or Glycylleucine, primarily targets the lysosomes in cells . Lysosomes are fundamental for cell growth, and inhibition of their function often leads to cell death .

Biochemical Pathways

Glycyl-DL-leucine modulates the insulin signaling pathway and enhances insulin-dependent glycogen synthesis . It increases the magnitude of insulin-dependent phosphorylation of protein kinase B (AKT) at Ser473 and glycogen synthase kinase (GSK3β) at Ser21-9 . Glycogen synthesis follows the same pattern of GSK3β .

Pharmacokinetics

It’s known that the compound’s interaction with its targets and its subsequent effects are influenced by its concentration .

Result of Action

The result of Glycyl-DL-leucine’s action is the induction of apoptosis in certain immune cells . This is achieved through the rupture of lysosomes and DNA fragmentation . Additionally, it enhances insulin-dependent glycogen synthesis, which is crucial for energy storage in cells .

Action Environment

The action of Glycyl-DL-leucine can be influenced by environmental factors such as pH and ionic strength . The thermodynamic characteristics of its complexation reactions were found to vary in different pH ranges and ionic strengths .

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862449 | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylleucine | |

CAS RN |

688-14-2, 688-13-1, 869-19-2 | |

| Record name | Glycylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is glycylleucine absorbed in the human intestine compared to its constituent amino acids?

A1: Studies have shown that glycylleucine is absorbed significantly faster than an equimolar mixture of glycine and leucine in the human duodenum, jejunum, and ileum. [, ] This suggests a distinct transport mechanism for dipeptides, separate from the absorption pathways for free amino acids.

Q2: Is glycylleucine hydrolyzed before or after absorption in the intestine?

A2: Research indicates that glycylleucine is primarily absorbed intact in the human intestine. [, ] Minimal hydrolytic activity against glycylleucine is observed in the intestinal lumen, suggesting that the majority of the dipeptide is absorbed as a whole and then hydrolyzed intracellularly.

Q3: Which organs are primarily responsible for the metabolism of glycylleucine?

A3: While multiple organs contribute to glycylleucine assimilation, the liver and kidneys play dominant roles. [, ] The liver primarily metabolizes glycine, while leucine metabolism primarily occurs in muscles.

Q4: Does the molecular structure of a dipeptide influence its organ extraction?

A4: Yes, the structure significantly impacts organ extraction. For instance, the liver extracts glycylleucine more efficiently than glycylglycine, resulting in lower plasma concentrations of glycylleucine despite identical infusion rates. []

Q5: What is the role of peptide hydrolases in glycylleucine metabolism?

A5: Peptide hydrolases, particularly those located in the cytoplasm of cells, play a key role in the intracellular hydrolysis of glycylleucine into its constituent amino acids. [] Tissues like the kidney and intestinal segments exhibit much higher hydrolase activities against glycylleucine compared to muscle, liver, or blood. []

Q6: How does the pH level in the intestine impact glycylleucine absorption?

A6: Acidification of the jejunum significantly reduces the disappearance rate of glycylleucine, indicating that an optimal pH environment is crucial for its efficient absorption. [] This effect is likely linked to the pH sensitivity of the mucosal enzymes responsible for dipeptide uptake.

Q7: What is the molecular formula and weight of glycylleucine?

A7: The molecular formula for glycylleucine is C8H16N2O3. Its molecular weight is 188.22 g/mol. []

Q8: What types of intermolecular interactions are observed in the crystal structure of glycylleucine?

A8: The crystal structure of glycylleucine, determined at 120 K, reveals a network of hydrogen bonds. Notably, the zwitterionic molecule exhibits three N-H…O hydrogen bonds involving the positively charged RNH3+ group and an intermolecular N-H…O contact between the peptide bond and the carboxylate group. []

Q9: Can glycylleucine be used to study antimicrobial peptide-lipid interactions?

A9: Yes, glycylleucine serves as a building block for antimicrobial peptides like PGLa (peptidyl-glycylleucine-carboxyamide). Studies using PGLa have provided insights into how antimicrobial peptides interact with lipid membranes, particularly those rich in negatively charged lipids like phosphatidylglycerol, which are characteristic of bacterial membranes. [, ]

Q10: How does glycylleucine contribute to the formation of mixed-species biofilms?

A10: Research suggests that glycylleucine, alongside other metabolites, can enhance the formation of mixed-species biofilms. [] This is potentially linked to its role in quorum sensing, a communication system used by bacteria to coordinate gene expression in response to population density.

Q11: Can glycylleucine affect the absorption of other drugs?

A11: Yes, studies show that glycylleucine can significantly reduce the absorption rate of amoxicillin sodium in humans. [] This suggests that both compounds might share a common carrier system for absorption in the intestine.

Q12: Has glycylleucine been investigated as a component in biodegradable hydrogels?

A12: Yes, researchers have incorporated glycylleucine into the design of enzymatically degradable hydrogels. These hydrogels, based on PHEMA and PEO crosslinking macromonomers, utilize the tripeptide sequence Gly-Gly-Leu as a substrate for proteases like subtilisin. This design allows for controlled degradation of the hydrogel in the presence of specific enzymes, making it a potential candidate for drug delivery systems. []

Q13: Are there known biomarkers for monitoring glycylleucine metabolism or its effects?

A13: While glycylleucine itself might not be a direct biomarker, its accumulation, along with other metabolites like glutamine, glutamate, and beta-alanine, has been linked to epithelial-mesenchymal transition (EMT) in cancer cells. [] Further research is needed to fully understand the potential of these metabolites as biomarkers for EMT and cancer progression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benz[g]indole](/img/structure/B1329717.png)

![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)